Benzyl (2-(((6-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate
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Overview
Description
Scientific Research Applications
- The pyrimidine derivatives in this compound have been explored for their anti-fibrotic properties . Specifically, novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6). Among these, compounds like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited potent anti-fibrotic activities, potentially making them candidates for novel anti-fibrotic drugs.
- Pyrimidine derivatives have a history of antimicrobial activity . While specific studies on this compound are scarce, its pyrimidine core suggests potential in combating microbial infections.
- Similar to antimicrobial effects, pyrimidine-based compounds have demonstrated antiviral properties . Further research could explore the antiviral potential of this specific compound.
- Pyrimidine derivatives have been investigated as antitumor agents . Although direct evidence for this compound is limited, its structural features warrant further exploration in cancer research.
- The compound’s anti-fibrotic activity may involve inhibiting collagen prolyl 4-hydroxylases . These enzymes play a crucial role in collagen synthesis and fibrosis development.
- In vitro studies have shown that compounds 12m and 12q effectively inhibit collagen expression and hydroxyproline content . This modulation of collagen-related processes could have broader implications in tissue repair and fibrosis prevention.
Anti-Fibrosis Activity
Antimicrobial Properties
Antiviral Applications
Antitumor Activity
Collagen Prolyl 4-Hydroxylase Inhibition
Collagen Expression Modulation
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
benzyl N-[2-[[6-(furan-3-yl)pyridin-3-yl]methylamino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c24-19(12-23-20(25)27-13-15-4-2-1-3-5-15)22-11-16-6-7-18(21-10-16)17-8-9-26-14-17/h1-10,14H,11-13H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRDPIKPUMIIEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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